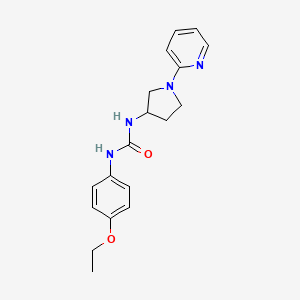

1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Descripción

1-(4-Ethoxyphenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a urea-based small molecule characterized by a 4-ethoxyphenyl group and a pyrrolidine ring substituted with a pyridin-2-yl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties.

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-24-16-8-6-14(7-9-16)20-18(23)21-15-10-12-22(13-15)17-5-3-4-11-19-17/h3-9,11,15H,2,10,12-13H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTDRDVFCDLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Urea Scaffold and Substitutions

The urea scaffold is a common feature in many pharmacologically active compounds. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic Substitutions : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects compared to the chloro-CF3 group in compound 7n , which may reduce binding affinity to hydrophobic enzyme pockets but improve solubility .

- Heterocyclic Moieties : The pyridin-2-yl-pyrrolidine group provides a rigid conformation for target engagement, contrasting with the thio-linked pyridine in 7n , which introduces steric bulk and sulfur-mediated interactions .

- Polarity and Solubility: The absence of strongly polar groups (e.g., cyano in 877640-27-2) suggests the target compound may have intermediate solubility, balancing membrane permeability and aqueous bioavailability .

Research Findings and Gaps

- Biological Activity: No direct in vitro or in vivo data for the target compound are available in the provided evidence. However, urea derivatives with pyridine and pyrrolidine motifs (e.g., 7n) often exhibit kinase inhibitory activity, suggesting a plausible mechanism for further investigation .

- SAR (Structure-Activity Relationship) Insights :

- Electron-donating groups (e.g., ethoxy) on the phenyl ring may enhance binding to targets requiring π-π stacking.

- The pyridin-2-yl group’s basic nitrogen could facilitate interactions with acidic residues in enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.